Field: Biochemistry
Application: 2,3,5,6-Tetrafluorophenol is used in the preparation of radioiodinated phenylalanine derivatives, which are useful in peptide synthesis
Method: The specific methods of application or experimental procedures would depend on the particular peptide being synthesized. Generally, this involves the reaction of the phenylalanine derivative with 2,3,5,6-Tetrafluorophenol in the presence of a suitable coupling agent.
Results: The outcome of this process is the production of a peptide that has been labeled with a radioactive isotope, which can be useful in various biochemical studies.
Field: Immunology
Application: 2,3,5,6-Tetrafluorophenol has been used in the preparation of technetium-99m labeled antibodies
Method: The specific methods of application or experimental procedures would depend on the particular antibody being labeled. Generally, this involves the reaction of the antibody with 2,3,5,6-Tetrafluorophenol in the presence of technetium-99m.
Results: The outcome of this process is the production of an antibody that has been labeled with technetium-99m, which can be useful in various immunological studies.
Application: 2,3,5,6-Tetrafluorophenol is used as a substrate for cytochrome P450
Method: The specific methods of application or experimental procedures would depend on the particular experiment being conducted. Generally, this involves the reaction of 2,3,5,6-Tetrafluorophenol with a cytochrome P450 enzyme under suitable conditions.
Results: The outcome of this process is the production of a metabolite that can be analyzed to understand the activity of the cytochrome P450 enzyme.
Field: Organic Chemistry
Application: 2,3,5,6-Tetrafluorophenol is used as a fluorinated building block in organic synthesis.
Method: The specific methods of application or experimental procedures would depend on the particular synthesis being conducted. Generally, this involves the reaction of 2,3,5,6-Tetrafluorophenol with other reagents under suitable conditions.
Results: The outcome of this process is the production of a fluorinated organic compound, which can have various applications in materials science, pharmaceuticals, and other fields.
2,3,5,6-Tetrafluorophenol is a fluorinated aromatic compound with the molecular formula and a molecular weight of approximately 166.07 g/mol. It is characterized by the presence of four fluorine atoms substituted at the 2, 3, 5, and 6 positions of the phenolic ring. This compound is notable for its unique chemical properties resulting from the electron-withdrawing effects of the fluorine substituents, which enhance its acidity compared to non-fluorinated phenols .
2,3,5,6-Tetrafluorophenol has been studied for its biological activities, particularly as a substrate for cytochrome P450 enzymes. It plays a role in various metabolic pathways and has been implicated in studies examining the metabolism of fluorinated compounds . Its unique structure may also influence its interactions with biological systems and potential toxicity profiles.
Several synthetic routes have been developed for producing 2,3,5,6-tetrafluorophenol:
2,3,5,6-Tetrafluorophenol is utilized in various applications:
Research on interaction studies involving 2,3,5,6-tetrafluorophenol primarily focuses on its reactivity and metabolic pathways. For instance:
Several compounds share structural similarities with 2,3,5,6-tetrafluorophenol. Below is a comparison highlighting their unique characteristics:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Pentafluorophenol | C6H4F5O | Contains five fluorine atoms; more reactive than tetrafluorophenol. |
2-Fluorophenol | C6H5FO | Only one fluorine atom; less acidic than tetrafluorophenol. |
3-Fluorophenol | C6H5FO | Similar to 2-fluorophenol but with different substitution pattern affecting reactivity. |
4-Fluorophenol | C6H5FO | Also less acidic; demonstrates different electrophilic substitution patterns compared to tetrafluorophenol. |
The uniqueness of 2,3,5,6-tetrafluorophenol lies in its specific substitution pattern that enhances its acidity and alters its reactivity compared to other fluorinated phenols. Its four-fluorine configuration allows for distinctive interactions and applications that are not present in compounds with fewer or differently positioned fluorine atoms .
Corrosive;Irritant